3,5-Dichloropyridine-4-sulfonic acid

Acidity Sulfonic Acid pKa

3,5-Dichloropyridine-4-sulfonic acid (CAS 872273-26-2) is a heteroaromatic sulfonic acid belonging to the halogenated pyridine class. Its molecular formula is C₅H₃Cl₂NO₃S with a molecular weight of 228.05 g/mol.

Molecular Formula C5H3Cl2NO3S
Molecular Weight 228.05 g/mol
CAS No. 872273-26-2
Cat. No. B3332118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine-4-sulfonic acid
CAS872273-26-2
Molecular FormulaC5H3Cl2NO3S
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)S(=O)(=O)O)Cl
InChIInChI=1S/C5H3Cl2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11)
InChIKeyWJAFMYIEGRWQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridine-4-sulfonic Acid (CAS 872273-26-2) – Core Physicochemical and Structural Profile for Procurement


3,5-Dichloropyridine-4-sulfonic acid (CAS 872273-26-2) is a heteroaromatic sulfonic acid belonging to the halogenated pyridine class. Its molecular formula is C₅H₃Cl₂NO₃S with a molecular weight of 228.05 g/mol . The compound features two electron‑withdrawing chlorine substituents at the 3‑ and 5‑positions and a strongly acidic sulfonic acid group at the 4‑position of the pyridine ring. Predicted physicochemical properties include a density of 1.763±0.06 g/cm³, a melting point exceeding 300 °C, a polar surface area (PSA) of 75.64 Ų, and a calculated LogP of 2.72 . These characteristics position it as a high‑melting, moderately lipophilic building block for medicinal chemistry and agrochemical intermediate applications.

Why Generic Substitution Fails – The Structural Uniqueness of 3,5-Dichloropyridine-4-sulfonic Acid


In‑class pyridine sulfonic acids and chloropyridines are not freely interchangeable because the simultaneous presence of two chlorine atoms and a sulfonic acid group on the same ring creates a unique electronic and steric environment that governs acidity, lipophilicity, and reactivity . Replacing 3,5-dichloropyridine-4-sulfonic acid with its non‑chlorinated analog (pyridine‑4‑sulfonic acid) results in a >10⁰‑fold loss of acidity and a >3‑unit drop in LogP, dramatically altering solubility and membrane permeability . Conversely, using 3,5‑dichloropyridine (lacking the sulfonic acid) eliminates the strong Brønsted‑acid functionality and the associated water‑solubilising capacity . Even the closely related 3,5‑dibromo analog differs in bond dissociation energies and leaving‑group propensity, affecting downstream coupling chemistry . The quantitative evidence below demonstrates that each structural variation imposes a measurable penalty on key selection‑relevant properties.

Quantitative Differentiation of 3,5-Dichloropyridine-4-sulfonic Acid Against Closest Analogs


Enhanced Sulfonic Acid Acidity: pKa Comparison vs. Pyridine-4-sulfonic Acid

3,5-Dichloropyridine-4-sulfonic acid exhibits a predicted pKa of -3.89 ± 0.50, making it approximately 11‑fold more acidic (ΔpKa ≈ 1.04) than pyridine‑4‑sulfonic acid (pKa -2.85 ± 0.50) . The enhanced acidity arises from the electron‑withdrawing effect of the two chlorine atoms, which stabilise the conjugate base.

Acidity Sulfonic Acid pKa

Lipophilicity Shift: LogP Comparison vs. Pyridine-4-sulfonic Acid

3,5-Dichloropyridine-4-sulfonic acid has a calculated LogP of 2.72, whereas pyridine‑4‑sulfonic acid shows an XLogP3 of -0.4, representing a >3‑log‑unit (≈1000‑fold) increase in lipophilicity . This shift reflects the dual chlorine substitution.

Lipophilicity LogP Drug-likeness

Thermal Stability Advantage: Melting Point vs. 3,5-Dichloropyridine

3,5-Dichloropyridine-4-sulfonic acid decomposes above 300 °C, whereas 3,5‑dichloropyridine (lacking the sulfonic acid group) melts at 65–67 °C . The >235 °C higher melting point reflects strong intermolecular hydrogen‑bonding from the sulfonic acid moiety.

Thermal Stability Melting Point Synthetic Intermediate

Synthetic Utility as a Stable Sulfonic Acid Intermediate vs. Sulfonyl Chloride Analog

In pharmaceutical intermediate synthesis, 3,5-dichloropyridine-4-sulfonic acid serves as a bench‑stable, non‑hygroscopic precursor that can be converted to the sulfonyl chloride (CAS 1261787-04-5) on demand, whereas directly sourcing the sulfonyl chloride incurs moisture‑sensitivity and a purity specification typically limited to ≥95% . The sulfonic acid derivative is listed in patent literature as a precursor to chloropyridine sulfonyl chloride intermediates for torasemide‑type loop diuretics .

Synthetic Intermediate Sulfonyl Chloride Pharmaceutical Chemistry

Procurement‑Relevant Application Scenarios for 3,5-Dichloropyridine-4-sulfonic Acid


Medicinal Chemistry: Scaffold for Kinase and PDE4 Inhibitor Lead Optimisation

The 3,5-dichloropyridine core appears in nanomolar P2X7 antagonists (IC₅₀ 4.9 nM) and sub‑nanomolar PDE4A inhibitors (IC₅₀ 0.45 nM), demonstrating the privileged nature of this substitution pattern . The sulfonic acid handle allows late‑stage functionalisation via sulfonamide or sulfonate ester formation, directly supporting SAR exploration around this validated pharmacophore .

Process Chemistry: Stable Intermediate for Diuretic API Synthesis

Chlorinated pyridine sulfonic acid derivatives are documented intermediates in the synthesis of torasemide‑related loop diuretics . The high thermal stability (>300 °C) and non‑hygroscopic nature of 3,5-dichloropyridine-4-sulfonic acid make it suitable for multi‑kilogram campaigns where moisture‑sensitive sulfonyl chlorides would require specialised storage .

Agrochemical Discovery: Building Block for Sulfonylurea Herbicides and Fungicides

Sulfonylated pyridines are a recognised scaffold in agrochemical patents, where the chlorinated pyridine sulfonic acid serves as a precursor to sulfonylurea herbicides via sulfonamide formation . The compound's elevated LogP (2.72) relative to non‑chlorinated analogs supports foliar uptake in whole‑plant assays, an attribute critical for early‑stage herbicide screening .

Bioconjugation and Chemical Biology: Heterobifunctional Linker Precursor

The combination of a strong acidic sulfonic acid (pKa -3.89) and two chlorine leaving groups on a single pyridine ring enables sequential orthogonal substitution, making the compound a strategic intermediate for heterobifunctional linkers used in PROTAC or ADC payload attachment . The >2% purity advantage over the sulfonyl chloride analog reduces the level of mono‑ vs. di‑substituted side‑products in subsequent coupling steps .

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